molecular formula C11H18O2 B2357068 3-Pentan-3-ylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287342-33-8

3-Pentan-3-ylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B2357068
CAS RN: 2287342-33-8
M. Wt: 182.263
InChI Key: OABJBGIRCBVLDH-UHFFFAOYSA-N
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Description

“3-Pentan-3-ylbicyclo[1.1.1]pentane-1-carboxylic acid” is a complex organic compound. It’s part of the bicyclo[1.1.1]pentane family, which has recently been reported in the scientific literature as useful chemical tools for bioisosteric replacement of aromatic groups . Therefore, these compounds are now used in drug discovery research, and the demand for these building blocks is growing exponentially .


Synthesis Analysis

The synthesis of similar compounds, such as Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP), has been achieved through the flow photochemical addition of propellane to diacetyl . This process allowed the construction of the bicyclo[1.1.1]pentane (BCP) core in a large scale within a day . A haloform reaction of the formed diketone in batch afforded the diacid in a multigram amount . Representative gram scale transformations of the diacid were also performed to obtain various BCP-containing building blocks .

Future Directions

The future directions for “3-Pentan-3-ylbicyclo[1.1.1]pentane-1-carboxylic acid” and similar compounds are promising. They have been playing an important role in medicinal chemistry . The demand for these building blocks is growing exponentially, initiating many academic groups to work on the elaboration of novel synthetic approaches to substituted bicyclo[1.1.1]pentanes and their analogues .

properties

IUPAC Name

3-pentan-3-ylbicyclo[1.1.1]pentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-3-8(4-2)10-5-11(6-10,7-10)9(12)13/h8H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABJBGIRCBVLDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C12CC(C1)(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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